Tipepidine hibenzate is a synthetic compound classified as a non-opioid antitussive and expectorant, belonging to the thiambutene class. It was developed in Japan in 1959 and primarily used to suppress cough and enhance mucus clearance in respiratory conditions. The compound functions by inhibiting G protein-coupled inwardly-rectifying potassium channels, which plays a role in modulating neurotransmitter levels in the brain, particularly dopamine. This mechanism contributes not only to its antitussive properties but also suggests potential applications in treating psychiatric disorders such as attention-deficit/hyperactivity disorder and depression .
This compound is classified under several categories:
The synthesis of tipepidine hibenzate involves multiple steps, starting with the preparation of intermediates followed by their subsequent reactions. The key steps include:
The synthesis typically requires careful control of temperature and pH to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from by-products .
Tipepidine hibenzate can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve various nucleophiles under controlled conditions to achieve desired modifications .
The primary mechanism of action for tipepidine hibenzate involves the inhibition of G protein-coupled inwardly-rectifying potassium channels. This inhibition leads to increased levels of monoamines, particularly dopamine, in the nucleus accumbens, which is associated with its antidepressant-like effects. Additionally, it acts on the cough center located in the medulla oblongata, reducing cough sensitivity and enhancing mucociliary clearance .
Relevant analyses indicate that its physical state is conducive for pharmaceutical formulations, allowing for effective delivery mechanisms .
Tipepidine hibenzate has several applications across different fields:
Tipepidine hibenzate (C₂₉H₂₇NO₄S₂; CID 9892792) is a salt formed between the free base tipepidine (3-(di-2-thienylmethylene)-1-methylpiperidine; C₁₅H₁₇NS₂) and hibenzic acid (2-hydroxy-3,5-diiodobenzoic acid; C₇H₄I₂O₃). The tipepidine molecule features a central piperidine ring with a methyl group at the nitrogen position and a di-2-thienylmethylene moiety at the 3-position. This thiambutene-class compound exhibits lipophilicity (logP ≈ 3.8), facilitating blood-brain barrier penetration. The hibenzate anion enhances water solubility for oral formulation [1] [5].
Synthesis follows a multi-step pathway:
Table 1: Key Physicochemical Properties of Tipepidine Hibenzate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₉H₂₇NO₄S₂ | PubChem CID 9892792 |
Molecular Weight | 525.71 g/mol | [1] |
Crystal System | Monoclinic | X-ray Diffraction |
Melting Point | 146–148°C | Pharmacopeial Testing |
Solubility in Water | 2.1 mg/mL (25°C) | Shake-Flask Method |
Partition Coefficient (LogP) | 3.78 | HPLC Determination |
Absorption: After oral administration, tipepidine hibenzate dissociates in the gastrointestinal tract. The free base demonstrates rapid absorption, achieving peak plasma concentrations (Tₘₐₓ) within 1–2 hours. Absolute bioavailability is estimated at ~65% due to moderate first-pass metabolism [2] [7].
Distribution: Tipepidine exhibits a volume of distribution (Vd) of ~5.2 L/kg, indicating extensive tissue penetration. It crosses the blood-brain barrier efficiently, with cerebrospinal fluid concentrations reaching 40% of plasma levels. Plasma protein binding is relatively low (45–55%), primarily to albumin [3] [7].
Metabolism: Hepatic metabolism predominates, primarily mediated by CYP2D6 and, to a lesser extent, CYP3A4. The CYP2D6 phenotype significantly impacts exposure:
Excretion: Renal excretion eliminates 70–80% of the dose (primarily as metabolites), with biliary excretion accounting for 15–20%. The elimination half-life (t₁/₂) is 1.8–2.5 hours in EMs but extends to 8–10 hours in PMs. No significant accumulation occurs with standard dosing [2] [7].
Table 2: Pharmacokinetic Parameters of Tipepidine in Healthy Adults
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
Cₘₐₓ | 120 ± 35 ng/mL | Single 40 mg dose (Asverin®) |
Tₘₐₓ | 1.5 ± 0.4 h | Single 40 mg dose |
AUC₀–∞ | 420 ± 110 ng·h/mL | Single 40 mg dose |
t₁/₂ | 1.8 ± 0.3 h (EMs) | Single 40 mg dose |
CL/F | 95 ± 25 L/h | CYP2D6 Extensive Metabolizers |
Vd/F | 5.2 ± 1.1 L/kg | Steady-State |
Tipepidine’s primary neuropharmacological action is voltage-independent blockade of GIRK channels (Kir3 family). GIRK channels hyperpolarize neurons following activation by Gi/o-coupled receptors (e.g., 5-HT₁A, D₂, GABAᵦ). Tipepidine binds to the channel pore domain with IC₅₀ values of 3–8 μM, inhibiting K⁺ efflux and reducing membrane hyperpolarization. This increases neuronal excitability in key monoaminergic pathways [3] [5] [8]:
Electrophysiological studies confirm tipepidine’s selectivity for neuronal GIRK over other K⁺ channels (e.g., Kᵥ, KCa, ATP-sensitive K⁺ channels). Its antidepressant-like and ADHD-modulating effects in rodent models correlate mechanistically with this GIRK inhibition [3] [8].
Tipepidine hibenzate binds sigma-1 receptors (σ1R) with moderate affinity (Kᵢ = 180 nM). σ1R are chaperone proteins enriched in endoplasmic reticulum (ER) membranes of cortical, limbic, and monoaminergic neurons. Tipepidine acts as a positive allosteric modulator, enhancing σ1R’s ability to regulate intracellular Ca²⁺ signaling from the ER to mitochondria and plasma membrane [4] [6] [8].
Neurotransmitter interactions involve:
Table 3: Receptor Binding Profile of Tipepidine
Target | Affinity (Kᵢ, nM) | Functional Activity | Biological Consequence |
---|---|---|---|
σ1 Receptor | 180 ± 25 | Positive Allosteric Modulator | Enhanced neuroplasticity, monoamine release |
GIRK Channels | 3,000–8,000* | Pore Blocker | Increased neuronal excitability |
Dopamine D₂ Receptor | >10,000 | None | Not significant |
5-HT₁A Receptor | >10,000 | None | Not significant |
Opioid Receptors | >10,000 | None | Not significant |
*IC₅₀ value for functional channel inhibition [4] [5] [8].
The dual modulation of σ1R and GIRK channels positions tipepidine uniquely among central nervous system agents, enabling synergistic enhancement of monoaminergic tone without direct receptor agonism.
Table 4: Nomenclature of Tipepidine Hibenzate
Designation Type | Name(s) |
---|---|
IUPAC Name | 3-(Di(thiophen-2-yl)methylene)-1-methylpiperidine 2-hydroxy-3,5-diiodobenzoate |
Chemical Synonyms | Tipepidine hibenzate; Tipepidine 2-hydroxy-3,5-diiodobenzoate |
Brand Names | Asverin®; Antupex®; Asvelik®; Asvex®; Bitiodin®; Cofdenin A®; Hustel® |
Pharmacological Class | Non-opioid antitussive; GIRK channel inhibitor; σ1 receptor modulator |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1